molecular formula C12H18O B024158 2-Isopropyl-6-propylphenol CAS No. 74663-48-2

2-Isopropyl-6-propylphenol

Cat. No.: B024158
CAS No.: 74663-48-2
M. Wt: 178.27 g/mol
InChI Key: JNTNBZKUWHRIGW-UHFFFAOYSA-N
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Description

Contextualization within the Alkylphenol Compound Class

2-Isopropyl-6-propylphenol belongs to the broad class of organic molecules known as alkylphenols. These compounds are characterized by a phenol (B47542) ring where one or more hydrogen atoms are substituted with alkyl groups. chemicalbull.compcc.eu The nature, size, and position of these alkyl chains significantly influence the physical and chemical properties of the molecule. The alkylphenol class is diverse, ranging from simple methylated phenols to those with long alkyl chains, such as nonylphenol and octylphenol (B599344), which are widely used as surfactants and additives in plastics, detergents, and personal care products. chemicalbull.complastic.education

Structurally, this compound is a phenol molecule substituted at the second position with an isopropyl group and at the sixth position with a propyl group. vulcanchem.com This specific ortho-substitution pattern gives the compound distinct characteristics, including steric hindrance around the hydroxyl group, which impacts its reactivity. vulcanchem.com Unlike some other prominent alkylphenols that are subjects of environmental and health research due to their persistence and endocrine-disrupting properties, the investigation of this compound has historically been more focused within the pharmaceutical and chemical synthesis sectors. chemicalbull.complastic.educationservice.gov.uk

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name2-propan-2-yl-6-propylphenol nih.gov
CAS Number74663-48-2 nih.govchemscene.com
Molecular FormulaC₁₂H₁₈O nih.govchemscene.com
Molecular Weight178.27 g/mol nih.govchemscene.com
AppearanceColorless to light yellow oil vulcanchem.comcymitquimica.com
Density0.951 g/cm³ (Predicted) vulcanchem.com
Boiling Point49-51°C at 0.3 Torr vulcanchem.com
SolubilitySlightly soluble in chloroform (B151607) and methanol (B129727) vulcanchem.com

Significance as a Research Subject and Related Chemical Entity

The primary significance of this compound in chemical research stems from its identity as a process impurity in the industrial synthesis of Propofol (B549288) (2,6-diisopropylphenol). nih.govpharmaffiliates.com As Propofol is a widely used anesthetic, ensuring its purity is critical. Therefore, this compound serves as an essential reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in pharmaceutical-grade Propofol. vulcanchem.com

Beyond its role as an impurity, the compound is utilized as an intermediate in chemical synthesis. One of the most notable recent findings is its potential application in green chemistry. Research has identified o-propylphenol and its isomer, o-isopropylphenol, as exceptionally effective solvents for the extraction of 5-hydroxymethylfurfural (B1680220) (HMF) from aqueous solutions. acs.orgresearchgate.net HMF is a vital platform chemical derived from the dehydration of biomass sugars, and efficient extraction is a key challenge in its production. The partition coefficients for these phenols are reported to be significantly higher than those of conventional solvents, marking a potential efficiency improvement in biorefinery processes. acs.orgresearchgate.net

Furthermore, this compound is a molecule of interest in fundamental chemical studies, such as those investigating structure-activity relationships among phenolic compounds and the synthesis of phenolic derivatives. vulcanchem.com Its synthesis has been documented via a multi-step pathway starting from 2-isopropylphenol (B134262), involving alkylation, thermal rearrangement, and catalytic hydrogenation. vulcanchem.comchemicalbook.com

Current Trajectories and Gaps in Academic Investigation of this compound

Current research involving this compound is proceeding along several distinct trajectories. A major focus remains in analytical chemistry, where techniques such as gas chromatography-mass spectrometry (GC-MS) are refined for the precise detection of this and other related impurities in pharmaceutical preparations. uib.no Another significant area is in catalysis and chemical engineering, where the reactions of alkylphenols are explored. This includes studies on the dealkylation of isopropylphenols over zeolite catalysts to produce phenol, a process relevant to upgrading bio-oils derived from lignin. researchgate.netxdhg.com.cn The compound is also included in broader sensory studies that profile the odor qualities of various volatile alkylated phenols. oup.com

Despite these areas of active research, significant gaps in the academic investigation of this compound persist. While the broader alkylphenol class has been extensively studied for its environmental fate and biological effects, there is a noticeable lack of specific research into the distinct toxicological or environmental profile of this compound itself. The majority of existing literature frames the compound almost exclusively in relation to Propofol or as part of a larger chemical group.

Moreover, its potential applications beyond being a reference standard or a specialized extraction solvent appear underexplored. Although some research has noted its potential as a reactive alkylating agent capable of modifying protein function, this line of inquiry has not been extensively pursued. A dedicated exploration of its unique chemical properties and potential for novel applications, independent of its role as a pharmaceutical impurity, represents a clear gap in the current body of scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-6-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTNBZKUWHRIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225643
Record name 2-Isopropyl-6-propylphenol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74663-48-2
Record name 2-Isopropyl-6-propylphenol
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Record name 2-Isopropyl-6-propylphenol
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Record name 2-(propan-2-yl)-6-propylphenol
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Record name 2-ISOPROPYL-6-PROPYLPHENOL
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Advanced Synthetic Methodologies and Reaction Network Analysis for 2 Isopropyl 6 Propylphenol

Catalytic Routes for the Formation of Alkylphenols, Including 2-Isopropyl-6-propylphenol

The formation of this compound involves the sequential or simultaneous alkylation of a phenol (B47542) molecule with both isopropyl and propyl groups, primarily at the ortho positions. The core of this synthesis is the Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution, which can be adapted using various catalytic systems to achieve desired regioselectivity. rsc.orgchemcess.com

The alkylation of phenol proceeds via an electrophilic attack on the electron-rich aromatic ring. The mechanism is heavily influenced by the catalyst and reaction conditions.

Carbocation Formation: The initial step involves the generation of an electrophile, typically a carbocation, from an alkylating agent like an alkene (e.g., propylene) or an alcohol (e.g., isopropanol). In the presence of an acid catalyst, the alkene is protonated to form a secondary carbocation (isopropyl cation). rsc.org

Electrophilic Attack and Reaction Pathways: Density Functional Theory (DFT) calculations have provided a molecular-level understanding of this process. rsc.orgacs.org

Neutral-Pathway Mechanism: In the presence of certain catalysts like cation-exchange resins, the reaction can proceed through a neutral pathway. This involves an initial reaction between the olefin and the acid catalyst to form an ester, which then reacts with phenol to cause either O-alkylation (ether formation) or C-alkylation (attachment to the ring). acs.orgcaltech.edu O-alkylation to form an alkyl phenyl ether is often the most energetically favorable initial step under neutral conditions. acs.org

Ionic Rearrangement Mechanism: The initially formed phenolic ether can undergo intramolecular rearrangement to form the more stable C-alkylated phenols. acs.orgcaltech.edu Protonation of the ether by the acid catalyst significantly lowers the energy barriers for the migration of the alkyl group from the oxygen atom to the ortho and para positions of the phenol ring. acs.org Competition between the hydrogen atom and the alkyl group at the ortho position is a determining factor for the final ortho/para product ratio. caltech.edu

In the context of zeolite catalysts like H-BEA, studies show that the catalyst reduces the energy barrier for the conversion of the initial reactant complex to a reaction intermediate by stabilizing it through proton transfer. rsc.org Interestingly, in the absence of a formal catalyst, phenol itself can act as a "self-catalyst" by donating a proton to activate the alkene, though the reaction is significantly slower. rsc.org

The choice of catalyst is paramount in directing the alkyl groups to the desired positions on the phenol ring, a concept known as regioselectivity. For synthesizing a 2,6-disubstituted phenol, high ortho-selectivity is required.

Aluminum Phenoxide Catalysts: These catalysts are renowned for promoting selective ortho-alkylation. Aluminum triphenoxide, which can be formed in situ from phenol and metallic aluminum, directs alkylating agents almost exclusively to the 2- and 2,6-positions. chemcess.com This high ortho-selectivity is attributed to a six-membered transition state involving the aluminum phenoxide and the olefin.

Zeolites and Solid Acid Catalysts: Zeolites such as H-beta and H-mordenite are effective catalysts for phenol isopropylation. rsc.orgresearchgate.net However, they often yield a mixture of isomers. The product distribution is influenced by the catalyst's pore structure and acidity. For instance, in the alkylation of phenol with cyclohexene, sulfonic resins like Amberlyst-15 yield an ortho/para ratio close to 2, whereas homogeneous acids can produce higher ratios. unive.it In the isopropylation of phenol to produce 2,6-diisopropylphenol (a close analogue of the target molecule), H-beta was found to be more active and selective than H-mordenite. rsc.org

Metal Oxides and Other Systems: Metal oxides like γ-Al2O3, MgO, and various supported ionic liquid catalysts have also been employed, particularly in vapor-phase alkylations. rsc.orgchemcess.com γ-Al2O3 is noted for its high selectivity towards mono-ortho-alkylated phenols. chemcess.com More recently, catalyst systems like HBF4 and silver-tetrafluoroborate (AgBF4) have been explored for the ortho-alkylation of phenols with styrenes, operating through Brønsted or Lewis acid catalysis. nih.gov

The following table summarizes the influence of different catalyst systems on product selectivity in phenol alkylation.

Catalyst SystemPredominant Alkylation Position(s)Typical Alkylating AgentsKey Findings & References
Aluminum Phenoxide Ortho (2- and 2,6-)Olefins (e.g., propylene (B89431), isobutylene)Highly selective for ortho-alkylation due to a coordinated transition state. chemcess.comgoogle.com
Zeolites (H-beta, H-mordenite) Ortho and ParaAlcohols (e.g., isopropanol), OlefinsProduces a mixture of isomers. H-beta is more active than H-mordenite for di-isopropylation. rsc.orgresearchgate.net
γ-Alumina (γ-Al2O3) Ortho (mono-alkylation)Methanol (B129727), OlefinsHigh selectivity for producing 2-alkylphenols. chemcess.com
Sulfonic Acid Resins (e.g., Amberlyst-15) Ortho and ParaOlefins (e.g., cyclohexene)O/P ratio is often consistent and close to 2. Can facilitate both O- and C-alkylation. unive.it
HBF4 / AgBF4 OrthoStyrenesEffective for ortho-alkylation via acid-catalyzed hydroarylation pathways. nih.gov

Phenol alkylation can be performed in either the liquid or vapor phase, with each method having distinct advantages and requiring different optimization strategies. chemcess.com

Liquid-Phase Processes:

Catalysts: Typically employ Lewis acids (e.g., AlCl₃, BF₃), Brønsted acids (e.g., H₂SO₄, H₃PO₄), or solid acid resins. chemcess.comiitm.ac.in

Conditions: Generally conducted under milder conditions, with temperatures often ranging from 70°C to 150°C and at or near atmospheric pressure. chemcess.comacademie-sciences.fr

Optimization: Key variables include reactant mole ratio, catalyst loading, and temperature. For instance, in the liquid-phase alkylation of phenol with 1-octene, increasing the olefin-to-phenol ratio increases phenol conversion but can decrease the ratio of O-alkylated to C-alkylated products. iitm.ac.in Efficient mixing is crucial, especially when using heterogeneous catalysts.

Vapour-Phase Processes:

Catalysts: Require catalysts with high thermal stability, such as zeolites (e.g., H-beta), metal oxides (e.g., γ-Al₂O₃, MgO), or silica-alumina. chemcess.comrsc.orggoogle.com

Conditions: Operate at significantly higher temperatures, typically between 200°C and 450°C, often in fixed-bed reactors. chemcess.comrsc.orgresearchgate.net The weight hourly space velocity (WHSV), which is the ratio of the mass feed rate to the catalyst weight, is a critical parameter.

Optimization: In the vapor-phase synthesis of 2,6-diisopropylphenol over an H-beta catalyst, decreasing the WHSV (i.e., increasing contact time) leads to higher phenol conversion but may affect selectivity. researchgate.netresearchgate.net The molar ratio of reactants and reaction temperature are also crucial for maximizing the yield of the desired product. rsc.org

Process ParameterLiquid-Phase AlkylationVapour-Phase Alkylation
Temperature Lower (e.g., 70-150°C) chemcess.comacademie-sciences.frHigher (e.g., 200-450°C) chemcess.comrsc.org
Pressure Atmospheric to moderateAtmospheric to elevated
Catalysts Lewis/Brønsted acids, Ion-exchange resins chemcess.comThermally stable solid acids (Zeolites, Metal Oxides) chemcess.comrsc.org
Reactor Type Stirred tank, BatchFixed-bed tubular reactor
Key Variables Catalyst loading, Reactant ratio, Stirring speedWHSV, Temperature, Reactant ratio

Influence of Catalyst Systems on Regioselectivity and Product Distribution

Kinetic Modeling and Reactor Design Considerations for Alkylphenol Synthesis

Developing a robust kinetic model is essential for understanding reaction pathways, optimizing process conditions, and designing efficient industrial reactors. The alkylation of phenol is a complex network of parallel and consecutive reactions, including O-alkylation, C-alkylation at ortho and para positions, and potential di- and tri-alkylation.

A kinetic model for the isopropylation of phenol over an H-beta catalyst has been proposed and validated with experimental data (R² > 0.98). rsc.org Such models often follow Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) mechanisms. unive.ituomus.edu.iq

LHHW models assume that all reacting species are adsorbed onto the catalyst surface.

Eley-Rideal models propose that one species adsorbs onto the catalyst surface and then reacts directly with a second species from the bulk fluid phase. uomus.edu.iqucl.ac.uk An ER-type kinetic model was successfully applied to describe the kinetics of phenol cyclohexylation over sulfonic resins, accounting for various equilibria and side reactions. unive.itresearchgate.net

The insights from kinetic modeling directly influence reactor design:

Reactor Type: Alkoxylation reactions are highly exothermic and are often performed in semi-batch reactors where the substrate and catalyst are charged initially, and the alkylating agent is fed continuously. vulcanchem.com For vapor-phase processes, continuous fixed-bed tubular reactors are common. chemcess.com The development of continuous flow processes offers advantages in safety, control, and scalability. nih.gov

Operating Conditions: Kinetic parameters, such as the activation energy (calculated as 25.39 kJ mol⁻¹ for phenol isopropylation over H-beta), help determine the optimal operating temperature to maximize reaction rate while minimizing undesirable side reactions. rsc.orgresearchgate.net

Separation and Purification: The product stream from the reactor is a mixture containing unreacted phenol, the desired product, and various isomers and over-alkylated byproducts. Reactor design must be integrated with downstream processing, which typically involves distillation (often under vacuum) to separate these components. google.com

Formation and Control of this compound as a Process Impurity

This compound is known as a process-related impurity in the synthesis of the widely used intravenous anesthetic, 2,6-diisopropylphenol (Propofol). scbt.com It is often designated as "Propofol Impurity O". chemicalbook.com Its formation arises from the complexities of the Friedel-Crafts alkylation process.

Formation Pathways:

Incomplete Alkylation: In a process starting from a propyl-substituted phenol, incomplete isopropylation at the second ortho position would lead to the formation of this compound.

Feedstock Impurities: The use of propylene or isopropanol (B130326) as the alkylating agent for phenol can lead to the formation of various isomers. If the propylene feedstock contains propane (B168953) or other C3 isomers, or if the initial phenol is not pure, mixed alkylated products can be generated.

Side Reactions: The harsh conditions of some alkylation processes can lead to various side products. During the synthesis of propofol (B549288), impurities such as 2,4-diisopropylphenol (B134422), 2,4,6-triisopropylphenol, and various phenolic ethers are also formed. nih.govresearchgate.netresearchgate.net

Control Strategies: The control of impurities is critical for producing pharmaceutical-grade propofol, where a single impurity is often limited to less than 0.05%. google.comresearchgate.net

Intermediate Purification: A key strategy is to purify reaction intermediates. In a multi-step synthesis of propofol starting from p-hydroxybenzoic acid, the intermediate 4-hydroxy-3,5-diisopropyl benzoic acid is purified before the final decarboxylation step. This purification removes mono-alkylated and other impurities, thereby preventing their carry-over into the final product. googleapis.com

Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst, and reaction time can minimize the formation of undesired byproducts.

Final Product Purification: After the synthesis, crude propofol is subjected to rigorous purification. Common methods include washing with basic solutions (e.g., sodium bicarbonate) to remove acidic impurities, followed by extraction and high-vacuum distillation or steam distillation to separate impurities with close boiling points. google.comgoogleapis.comnewdrugapprovals.org

Transformations and Degradation Pathways of this compound Precursors and Analogues

The precursors to alkylphenols, particularly alkylphenol ethoxylates (APEOs), are widespread industrial surfactants. Their transformation and degradation, especially in environmental systems like wastewater treatment plants (WWTPs), are well-studied and provide a model for the potential fate of precursors to this compound. researchgate.netresearchgate.netwur.nl

The primary degradation pathway for APEOs is microbial biotransformation. researchgate.netacs.org

Shortening of the Ethoxylate Chain: The process begins with the stepwise shortening of the hydrophilic polyethylene (B3416737) oxide chain by microorganisms. researchgate.net This occurs under both aerobic and anaerobic conditions. mdpi.com

Formation of Short-Chain APEOs and Carboxylates: This initial degradation leads to the formation of more lipophilic and persistent metabolites, including nonylphenol monoethoxylate (NP1EO) and diethoxylate (NP2EO), as well as carboxylated derivatives (APECs). researchgate.netnih.govoup.com

Formation of Alkylphenols: The ultimate degradation product of the ethoxylate chain is the corresponding alkylphenol, such as nonylphenol (NP) or octylphenol (B599344) (OP). researchgate.netresearchgate.net These resulting alkylphenols are more persistent and hydrophobic than their parent APEO precursors. nih.gov

This transformation from hydrophilic APEOs to lipophilic alkylphenols is significant because the degradation products often accumulate in sewage sludge. wur.nl Studies in WWTPs show that while APEOs are largely removed from the water phase, a significant portion is converted to alkylphenols, which then adsorb onto sludge. wur.nlmdpi.com Further degradation of the alkylphenol itself can occur, for instance, through oxidation of the alkyl side chain, but this process is generally slower. acs.org

Comprehensive Toxicological Assessment and Mechanistic Insights into 2 Isopropyl 6 Propylphenol and Alkylphenol Derivatives

In Vitro and In Vivo Neurotoxicity Studies of Alkylphenols

Alkylphenols, a class of compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups, have garnered scientific attention due to their widespread presence and potential biological effects. While research on 2-isopropyl-6-propylphenol is specific, the broader category of alkylphenols has been subject to toxicological evaluation, particularly concerning neurotoxicity.

The neurotoxic mechanisms of alkylphenols are multifaceted, involving disruption of fundamental cellular processes. Studies on related alkylphenols, such as nonylphenol and 3-isopropylphenol (B134271), provide insight into the potential pathways affected by this compound.

A primary mechanism of neurotoxicity is the induction of oxidative stress. nih.govbenthamdirect.com Nonylphenol has been shown to cause oxidative stress in the cortex and hippocampus, critical brain regions for memory and learning. nih.govbenthamdirect.combenthamscience.com This occurs through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), coupled with the inhibition of the cell's antioxidant defense systems. nih.gov This imbalance can lead to cellular damage, including lipid peroxidation, which has been observed in fish cell lines exposed to nonylphenol and octylphenol (B599344). researchgate.netnih.gov

At the subcellular level, alkylphenols can interfere with critical signaling cascades and ion balance. For instance, nonylphenol can disrupt the balance of extra- and intracellular calcium ions and interfere with the synthesis and release of neurotransmitters. nih.govbenthamdirect.com Research on 3-isopropylphenol, a structural isomer, has identified the cAMP/PKA signaling pathway as a key target. nih.govresearchgate.net Inhibition of this pathway can promote apoptosis (programmed cell death) and impair neural development. nih.gov Studies show that exposure to 3-isopropylphenol leads to the upregulation of pro-apoptotic genes (like bad) and downregulation of anti-apoptotic genes (like bcl-2), indicating a shift towards neuronal cell death. nih.gov

Furthermore, alkylphenols can induce morphological changes in neurons, dendrites, and synapses, and disrupt the cell cycle, further contributing to their neurotoxic profile. nih.govbenthamdirect.com

Table 1: Cellular and Subcellular Neurotoxic Mechanisms of Alkylphenols

Mechanism Observed Effects Affected Alkylphenols Reference
Oxidative Stress Increased ROS/RNS, inhibition of antioxidant enzymes, lipid peroxidation. Nonylphenol, Octylphenol nih.govbenthamdirect.comresearchgate.netnih.gov
Neuroinflammation Activation of glial cells, increased inflammatory cytokines (IL-1β, IL-6, TNF-α). Nonylphenol nih.gov
Signaling Pathway Disruption Inhibition of cAMP/PKA signaling pathway. 3-Isopropylphenol nih.govresearchgate.net
Apoptosis Upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes, increased cell death. Nonylphenol, 3-Isopropylphenol nih.govnih.gov
Ion Homeostasis Disruption of calcium ion balance. Nonylphenol nih.govbenthamdirect.com

| Morphological Changes | Alterations in neuron, dendrite, and synapse morphology. | Nonylphenol | benthamdirect.combenthamscience.com |

Model organisms, particularly the zebrafish (Danio rerio), have been instrumental in elucidating the effects of alkylphenols on neural development and behavior due to their genetic similarity to mammals and rapid external development. nih.govresearchgate.netmdpi.com

Studies have demonstrated that certain alkylphenols exhibit specific neurotoxicity during development. nih.govnih.gov For example, nonylphenol has been shown to be specifically toxic to catecholaminergic neurons in developing zebrafish. nih.govnih.gov This specificity indicates that the compound does not merely cause general developmental toxicity but has a targeted effect on certain neuronal subtypes. nih.gov

Exposure to alkylphenols during early life stages can lead to significant behavioral alterations. In zebrafish larvae, 3-isopropylphenol exposure was found to suppress locomotor behavior. nih.govresearchgate.net This behavioral deficit is linked to underlying impaired neural development and neuronal apoptosis promoted by the chemical. nih.gov Similarly, nonylphenol has been associated with behavioral impairments, including cognitive and movement dysfunction, linked to the loss of antioxidant enzymes. nih.gov A study on this compound noted a behavioral effect of sleep induction in mice. chemsrc.com

The developmental stage is a critical window of vulnerability. Exposure to endocrine-disrupting chemicals like alkylphenols during prenatal and early postnatal periods, when the nervous system is forming, poses the most significant risk. nih.gov The use of zebrafish and other model systems allows for the screening of chemicals for such developmental neurotoxicity (DNT). researchgate.netmdpi.com

Table 2: Effects of Alkylphenols on Neural Development and Behavior in Model Organisms

Alkylphenol Model Organism Observed Effects Reference
Nonylphenol Zebrafish Specific toxicity to catecholaminergic neurons. nih.govnih.gov
Nonylphenol Rodents Cognitive and movement dysfunction. nih.gov
3-Isopropylphenol Zebrafish Impaired neural development, suppressed locomotor behavior. nih.govresearchgate.net

Cellular and Subcellular Mechanisms of Neurotoxic Action

Endocrine-Disrupting Activities of Alkylphenols: Mechanistic Investigations

Alkylphenols are a well-established class of endocrine-disrupting chemicals (EDCs). nih.govbibliotekanauki.pl They can interfere with the normal functioning of the endocrine system through various mechanisms. nih.goveuropa.eucoastalwiki.orgnih.gov

The primary mechanisms of endocrine disruption by alkylphenols include:

Mimicking or antagonizing endogenous hormones: Alkylphenols can bind to hormone receptors, either activating them (agonist activity) or blocking them (antagonist activity). nih.govcoastalwiki.org They are well-known for their estrogenic activity, interacting directly with estrogen receptors (ER). researchgate.netindustrialchemicals.gov.au

Interfering with hormone synthesis, metabolism, and transport: These chemicals can alter the production, breakdown, or movement of natural hormones in the body. europa.eucoastalwiki.org For example, hydroxylated metabolites of some environmental chemicals can competitively inhibit thyroxine binding to its transport protein, transthyretin, thereby altering thyroid hormone levels. europa.eu

Altering hormone receptor levels: EDCs can change the number of available hormone receptors on cells, making the system more or less sensitive to hormonal signals. coastalwiki.orgnih.gov

The interaction is not limited to the estrogen system. Studies have shown that alkylphenols like nonylphenol can also inhibit ligand binding to androgen and progesterone (B1679170) receptors, indicating a broader impact on steroid hormone signaling. europa.eu Even weak binding affinity can lead to significant endocrine disruption, especially at low concentrations. nih.gov This ability to interact with multiple nuclear receptors is a key aspect of their endocrine-disrupting potential. nih.govcapes.gov.br

Integration of Network Toxicology and Molecular Docking in Toxicity Prediction

Modern toxicological assessment is increasingly employing computational approaches like network toxicology and molecular docking to predict and understand the mechanisms of chemical toxicity. researchgate.net These methods are particularly useful for comprehensively evaluating the complex biological interactions triggered by emerging pollutants like alkylphenols. researchgate.net

A study on 3-isopropylphenol in zebrafish provides a clear example of this integrated approach. nih.govresearchgate.net

Network toxicology was used to construct a protein-protein interaction (PPI) network of potential toxicity targets. This analysis predicted that the neurotoxicity of 3-isopropylphenol was mainly associated with pathways such as neuroactive ligand-receptor interaction, dopaminergic synapse, and the cAMP signaling pathway. nih.govresearchgate.net

Molecular docking was then used to simulate the binding interaction between 3-isopropylphenol and key protein targets identified in the network analysis. The results showed strong binding affinity to specific proteins within the predicted pathways, providing a molecular basis for the observed toxic effects. nih.gov

Experimental verification through RT-qPCR confirmed that exposure to 3-isopropylphenol did indeed inhibit the cAMP/PKA signaling pathway in zebrafish larvae, validating the predictions from the computational models. nih.gov

This integrated approach allows researchers to move beyond single-target analysis to a systems-level understanding of toxicity, identifying key pathways and molecular initiating events. researchgate.net Similar computational methods have been used to determine the binding constants of this compound with proteins like human serum albumin and cytochrome P450 reductase, indicating its potential to interact with key biological molecules. biosynth.com

Table of Compounds Mentioned

Compound Name Abbreviation
This compound
2-tert-butylphenol
3-isopropylphenol
4-tert-butylphenol
4-tert-pentylphenol
4-octylphenol OP
Benzyltri-n-butylammonium bromide
Butylated hydroxyanisole BHA
Butylated hydroxytoluene BHT
Chloroform (B151607)
Cytochrome P450 reductase
Dichlorodiphenyltrichloroethane DDT
Human serum albumin
Methanol (B129727)
Nonylphenol NP
Octylphenol OP
Propofol (B549288)
Tert-butylhydroquinone TBHQ
Thymoquinone TQ
Thyroxine

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Isopropyl 6 Propylphenol in Complex Matrices

Chromatographic Techniques for Isolation and Separation

Chromatography is a cornerstone for the analysis of 2-isopropyl-6-propylphenol, providing the necessary separation from matrix components and other related substances. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal.

High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

High-Resolution Gas Chromatography (HRGC) is a powerful tool for the separation of volatile and semi-volatile compounds like this compound. Utilizing narrow-bore capillary columns, HRGC offers excellent separation efficiency and resolution. For instance, a method for analyzing propofol (B549288) and its related compounds, including this compound, employs a chromatographic system where the resolution between propofol and 2-isopropyl-6-n-propylphenol is not less than 2. drugfuture.com This highlights the capability of HRGC to separate closely related structural isomers.

Comprehensive two-dimensional gas chromatography (GC × GC) provides a significant enhancement in separation power compared to single-dimension GC. concawe.eu This technique is particularly advantageous for analyzing complex samples containing numerous constituents, such as petroleum substances or environmental extracts. concawe.eu In GC × GC, the effluent from a primary column is subjected to a second, different, and much faster separation on a secondary column. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. While specific applications of GC × GC for this compound are not extensively documented in readily available literature, the technique's proven ability to separate complex mixtures of structurally similar compounds, such as alkylphenols in produced water from offshore oil installations, demonstrates its high potential for this application. concawe.euuib.no The use of a flame ionization detector (FID) is common, though coupling with mass spectrometry would offer more definitive identification. concawe.eu

A typical GC × GC-FID system might employ a non-polar column in the first dimension and a more polar column in the second dimension, with cryogenic modulation to trap and reinject fractions. concawe.eu

ParameterTypical Value/Condition
First Dimension Column Crossbond dimethyl polysiloxane (e.g., 60 m, 0.25 mm id, 0.25 µm film thickness)
Second Dimension Column Phenyl polysilphenylene-siloxane (e.g., 0.9 m, 0.1 mm id, 0.1 µm film thickness)
Carrier Gas Helium at a constant flow (e.g., 1.1 mL/min)
Injection Splitless at high temperature (e.g., 310 °C)
Oven Program Initial hold (e.g., 60 °C for 10 min), then ramp (e.g., 1.2 °C/min to 330 °C)
Modulation Period 7 seconds with a 350 ms (B15284909) hot jet pulse
Detector Flame Ionization Detector (FID) at 300 °C
Table based on a representative GC × GC method for complex hydrocarbon mixtures. concawe.eu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of pharmaceutical impurities. For this compound, which is recognized as Propofol Impurity O, HPLC methods are available for its determination. lgcstandards.com Purity analysis of this compound reference standards is often performed using HPLC, with purities greater than 95% being reported. lgcstandards.com Normal-phase HPLC has been successfully applied to separate and determine related compounds in propofol, demonstrating good resolution and peak shapes. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. While specific UPLC methods for this compound are mentioned as available, detailed parameters are not always provided in general documentation. bldpharm.com The enhanced efficiency of UPLC makes it an excellent candidate for high-throughput screening of pharmaceutical impurities and for the analysis of trace levels of this compound in complex matrices.

Mass Spectrometry (MS) Applications for Structural Elucidation and Trace Analysis

Mass spectrometry, particularly when coupled with chromatographic separation, is an indispensable tool for the definitive identification and sensitive quantification of this compound.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for distinguishing between isomers and for identifying compounds in complex mixtures with a high degree of confidence. The mass spectral fragmentation pattern of propofol (2,6-diisopropylphenol), a structurally related compound, has been studied in detail. researchgate.net In negative ion mode, the [M-H]⁻ ion of propofol undergoes a characteristic loss of a methyl radical followed by a hydrogen radical. researchgate.net It is highly probable that this compound would exhibit a similar, predictable fragmentation pattern, allowing for its specific detection using MS/MS.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. The accurate mass of this compound is reported as 178.1358. lgcstandards.com HRMS is invaluable for confirming the identity of the compound and for differentiating it from other species with the same nominal mass. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of this compound, providing an additional layer of identification when using ion mobility-mass spectrometry. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 179.14305140.8
[M+Na]⁺ 201.12499153.7
[M-H]⁻ 177.12849143.1
Data from predicted values using CCSbase. uni.lu

Quantification Strategies for Impurity Profiling and Environmental Monitoring

For impurity profiling in pharmaceuticals, quantitative methods are essential to ensure that the levels of impurities like this compound are below established thresholds. HPLC methods coupled with UV detection are commonly used for this purpose. nih.gov The development of such methods involves validation for specificity, linearity, accuracy, and precision to ensure reliable results.

In the context of environmental monitoring, the detection of trace levels of alkylphenols in matrices like water requires highly sensitive techniques. uib.no Gas chromatography-mass spectrometry (GC-MS) is a preferred method due to its high separation capability and low detection limits. uib.no For enhanced sensitivity, derivatization of the phenol (B47542) group, for example, to a pentafluorobenzoate ester, can be employed to improve chromatographic properties and detector response. uib.no Solid-phase extraction (SPE) is a common sample preparation step to isolate and concentrate alkylphenols from aqueous samples before GC-MS analysis. uib.no

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

While chromatography and mass spectrometry are primary tools for separation and identification, spectroscopic techniques like NMR and FTIR provide definitive structural confirmation.

Advanced Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Microextraction, Solvent Extraction)

The accurate quantification of this compound, a key related substance of the anesthetic agent propofol (2,6-diisopropylphenol), in complex matrices necessitates robust and efficient sample preparation methods. These matrices, which can range from pharmaceutical formulations to biological fluids (blood, plasma, urine) and environmental samples (water, soil), often contain numerous interfering substances that can compromise analytical results. Advanced sample preparation techniques are therefore crucial for isolating and concentrating the target analyte, thereby enhancing the sensitivity and selectivity of subsequent analytical determination. This section explores two primary advanced methodologies: Solid-Phase Microextraction (SPME) and various forms of Solvent Extraction.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive sample preparation technique that integrates sampling, extraction, and preconcentration into a single step. researchgate.netdb-thueringen.de It is based on the partitioning of analytes between the sample matrix and a minute amount of an extractive phase coated onto a solid support, typically a fused-silica fiber. researchgate.netnih.gov The fiber can be exposed directly to a liquid sample (Direct Immersion, DI-SPME) or to the vapor phase above the sample (Headspace, HS-SPME). mdpi.com The choice between these modes depends on the volatility of the analyte and the complexity of the matrix. For volatile and semi-volatile phenols like this compound, HS-SPME is often preferred as it protects the fiber from non-volatile, high-molecular-weight interferences present in the matrix. researchgate.net

The efficiency of SPME is contingent on several factors, including the type of fiber coating, extraction time and temperature, sample pH, and ionic strength. gcms.czasiapharmaceutics.info

Fiber Selection: The choice of fiber coating is critical and depends on the polarity and molecular weight of the analyte. Commercially available fibers include non-polar coatings like polydimethylsiloxane (B3030410) (PDMS), bipolar coatings such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), and polar coatings like polyacrylate (PA). nih.govscielo.br For phenolic compounds, porous, adsorbent-type fibers like those containing Carboxen or DVB have shown superior extraction efficiency compared to non-polar, absorbent-type fibers like PDMS. The porous nature provides a larger surface area for analyte adsorption. scielo.br For instance, a Carboxen-PDMS fiber can extract significantly more phenolic analytes than other fiber types. scielo.br

Optimization of Extraction Parameters: To maximize the recovery of this compound, SPME parameters must be carefully optimized. Key parameters include:

Extraction Temperature and Time: Increasing the temperature generally enhances the volatility of the analyte, facilitating its transfer to the headspace and subsequent adsorption onto the fiber. mdpi.com However, excessively high temperatures can negatively impact the partitioning equilibrium. Optimal extraction times ensure that equilibrium or a state of maximum preconcentration is reached. For volatile phenols, extraction times can range from 20 to 60 minutes at temperatures between 40°C and 80°C. scielo.brmdpi.comresearchgate.net

pH Adjustment: The extraction of phenolic compounds is highly pH-dependent. Adjusting the sample pH to a value below the pKa of the phenol (for this compound, the predicted pKa is around 11.0) ensures that the analyte is in its neutral, more volatile form, thereby improving its extraction from aqueous matrices. db-thueringen.de

Salt Addition: The addition of salt (salting-out effect), such as sodium chloride, to the aqueous sample decreases the solubility of organic analytes and increases their partitioning into the headspace or onto the SPME fiber. db-thueringen.demdpi.com

The following tables provide research findings on the application and optimization of SPME for phenolic compounds, which are directly applicable to the analysis of this compound.

Table 1: Comparison of SPME Fiber Efficiency for the Extraction of Phenolic Compounds

SPME Fiber CoatingAnalyte TypeExtraction Efficiency (Relative Response)Reference
Carboxen/PDMS (CAR/PDMS)Polar Volatile PhenolsHigh (up to 300x higher than absorbent fibers) scielo.br
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Polar Volatile PhenolsMedium-High (Second best choice) scielo.br
Divinylbenzene/PDMS (DVB/PDMS)Volatile & Semi-Volatile PhenolsMedium scielo.br
Polyacrylate (PA)Polar Semi-Volatile PhenolsLow to Medium nih.govscielo.br
Polydimethylsiloxane (PDMS)Non-polar VolatilesLow for polar phenols scielo.br

Table 2: Optimized HS-SPME Conditions for Volatile Phenol Analysis in Aqueous Matrices

ParameterOptimized ValueMatrixRationale/FindingReference
Fiber Coating75 µm CAR/PDMSProduced WaterProvided best sensitivity for target phenols. tandfonline.comrsc.org
Extraction Temperature40°C - 70°CWine, Dry-cured HamIncreased temperature enhances extraction efficiency for most VOCs. Optimal at 70°C for ham. scielo.brresearchgate.net
Extraction Time30 - 60 minWater, HamEquilibrium or near-equilibrium conditions are reached, ensuring reproducibility. researchgate.nettandfonline.com
Sample pH~2 (Acidic)WaterEnsures phenols are in their protonated, more volatile form. db-thueringen.de
Salt Addition (NaCl)~4.0 g / 10 mL sampleWaterIncreases the ionic strength, promoting the transfer of phenols to the headspace. tandfonline.comrsc.org
DerivatizationAcetic AnhydrideWaterIn-situ acetylation overcomes chromatographic problems associated with free phenols. tandfonline.comrsc.org

Solvent Extraction

Solvent extraction is a classic and widely used sample preparation technique based on the principle of partitioning a solute between two immiscible liquid phases. mdpi.com For the analysis of this compound, this typically involves extracting the analyte from an aqueous matrix (e.g., biological fluid, water sample) into a water-immiscible organic solvent. db-thueringen.de Recent advancements have led to the development of microextraction techniques that significantly reduce solvent consumption and extraction time.

Liquid-Liquid Extraction (LLE): Traditional LLE involves using a significant volume of an organic solvent to extract the analyte. Solvents like ethyl acetate, hexane, and chloroform (B151607) have been used for the extraction of propofol and its related compounds. mdpi.com For phenolic compounds, the pH of the aqueous phase is a critical parameter; it must be adjusted to ensure the analyte is in its neutral form to facilitate transfer into the organic phase. While effective, LLE can be time-consuming and requires large quantities of potentially hazardous solvents. db-thueringen.de

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized LLE technique that is simple, rapid, and requires minimal solvent volumes. The method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent, e.g., chloroform) and a disperser solvent (a water-miscible solvent, e.g., methanol (B129727) or acetone) into the aqueous sample. This creates a cloudy solution or microemulsion, where the large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid mass transfer of the analyte. Subsequent centrifugation separates the organic phase for analysis. DLLME has been successfully applied to the determination of propofol and other phenols in various matrices, offering high enrichment factors and good recoveries.

The following tables summarize research findings related to solvent extraction methods for phenolic compounds, providing a basis for developing protocols for this compound.

Table 3: Comparison of Solvent Extraction Techniques for Phenolic Compounds

TechniqueTypical Extraction SolventDisperser SolventKey AdvantagesKey DisadvantagesReference
Liquid-Liquid Extraction (LLE)Ethyl acetate, Hexane, TolueneN/AHigh selectivity, Effective cleanup.Time-consuming, Large solvent volumes. db-thueringen.demdpi.commdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)Chloroform, Carbon TetrachlorideMethanol, Acetone, AcetonitrileRapid, Low solvent use, High enrichment factor.Matrix effects can be significant.
Ultrasound-Assisted Extraction (UAE)Ethanol, MethanolN/AEnhanced extraction efficiency due to cavitation.Requires specific equipment.
Pressurized Liquid Extraction (PLE)Ethanol/Water mixturesN/AUses elevated temperatures and pressures to increase extraction speed and efficiency.Requires specialized, high-pressure equipment.

Table 4: Research Findings on DLLME for Phenol Determination in Complex Matrices

AnalyteMatrixExtraction Solvent (Volume)Disperser Solvent (Volume)Recovery (%)Limit of Quantification (LOQ)Reference
PropofolBloodChloroformMethanol (2.5:1 ratio with extractor)Satisfactory0.2 µg/mL
PropofolUrineChloroformMethanol (2.5:1 ratio with extractor)Satisfactory1 µg/mL
Various PhenolsWastewaterCarbon Tetrachloride (12 µL)Acetonitrile (1 mL)85 - 96N/A
Bisphenol AEdible OilsNaOH in 80% Methanol (100 µL)N/A (RP-DLLME)89.5 - 99.76.3 ng/g gcms.cz
Various PhenolsEnvironmental Waterα-terpineol/1-octanoic acid (DES)Acetonitrile81.6 - 99.3N/A

Research Applications and Broader Scientific Implications of 2 Isopropyl 6 Propylphenol Studies

Role as a Reference Standard and Impurity in Pharmaceutical Research and Development

2-Isopropyl-6-propylphenol is critically important in the pharmaceutical industry, primarily due to its relationship with the widely used intravenous anesthetic agent, Propofol (B549288) (2,6-diisopropylphenol). Its primary role is as a known impurity of Propofol, often designated as "Propofol Impurity O". scbt.comcymitquimica.compharmaffiliates.comchemicalbook.com The synthesis of Propofol can lead to the formation of this related phenol (B47542) as a by-product. For instance, during the preparation of Propofol, side reactions can lead to the formation of this compound.

Due to its status as a process-related impurity, high-purity this compound is manufactured and sold as a reference standard. pharmaffiliates.combiosynth.comlgcstandards.com These standards are essential for several key activities in pharmaceutical research and development:

Method Development and Validation: Analytical chemists use the reference standard to develop and validate methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the presence of this specific impurity in batches of Propofol. lgcstandards.comvulcanchem.com This ensures that the final drug product meets the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP). sigmaaldrich.com

Quality Control: Pharmaceutical manufacturers use the standard for routine quality control testing of Propofol to ensure that the level of this compound does not exceed specified limits.

Structural Elucidation: The availability of a pure reference material aids in the unequivocal identification of the impurity peak during chromatographic analysis of Propofol samples.

The compound is included in resolution mixtures provided by pharmacopeial standard-setting organizations to help laboratories ensure their analytical systems can adequately separate the main compound (Propofol) from its potential impurities. sigmaaldrich.com

Table 1: Chemical Identity of this compound

Parameter Value Source(s)
CAS Number 74663-48-2 nih.gov
Molecular Formula C₁₂H₁₈O scbt.comnih.gov
Molecular Weight 178.27 g/mol biosynth.comnih.gov
Synonyms Propofol Impurity O, 2-(1-Methylethyl)-6-propylphenol scbt.compharmaffiliates.comnih.gov

| Appearance | Colorless to Light Yellow Oil | pharmaffiliates.com |

Insights Gained for the Synthesis of Related Valuable Alkylphenols

Research into the synthesis and chemical behavior of this compound provides valuable insights for the targeted synthesis of other commercially important alkylphenols, most notably Propofol. The study of phenol alkylation, a fundamental process in industrial organic chemistry, benefits from understanding the reaction mechanisms, catalyst performance, and reaction conditions that favor the formation of specific isomers.

Studies on the isopropylation of phenol using catalysts like H-beta and H-mordenite zeolites aim to selectively synthesize 2,6-diisopropylphenol. researchgate.net These investigations often analyze the full product distribution, which includes mono-alkylated phenols like 2-isopropylphenol (B134262) and other isomers. researchgate.netresearchgate.net Understanding the formation pathways of by-products such as this compound is crucial for optimizing reaction conditions (e.g., temperature, pressure, catalyst type) to maximize the yield of the desired product, Propofol. researchgate.neturjc.es

Furthermore, studies on the decomposition of related compounds in different media offer mechanistic insights. For example, research on the decomposition of 2-isopropylphenol in supercritical water shows it proceeds through dealkylation to yield phenol and propene, and rearrangement to form 2-propylphenol (B147445). researchgate.net Similarly, the decomposition of 2-propylphenol can yield 2-isopropylphenol, phenol, and 2-cresol. researchgate.net These studies on dealkylation and rearrangement reactions under various conditions are fundamental to understanding the stability of alkylphenols and controlling the outcome of synthetic processes. researchgate.netacs.org

The key challenges and insights gained from these studies include:

Catalyst Selectivity: Developing catalysts that favor ortho-alkylation over para-alkylation and prevent over-alkylation or rearrangement. urjc.esgoogle.com

Reaction Control: Fine-tuning process parameters to control the distribution of mono-, di-, and poly-alkylated products. researchgate.net

Contributions to Understanding the Environmental Chemistry of Phenolic Compounds

Alkylphenols as a class are recognized as environmental contaminants due to their widespread use in the production of detergents, plastics, and other industrial products. sigmaaldrich.comnih.gov They can be persistent in the environment and exhibit endocrine-disrupting effects. sigmaaldrich.comnih.gov While specific environmental data on this compound is scarce, studies on its close structural analogs provide critical insights into the environmental fate and biodegradation of ortho-substituted phenolic compounds.

Research has shown that certain microorganisms can degrade short-chain alkylphenols. For instance, Pseudomonas sp. strain HBP1 Prp has been shown to metabolize 2-isopropylphenol. asm.org The degradation proceeds via hydroxylation to form 3-isopropylcatechol (B48954), followed by a meta-cleavage of the aromatic ring. asm.org Another bacterium, Pseudomonas sp. strain MS-1, is also capable of degrading 2-isopropylphenol and a range of other 2-alkylphenols, utilizing them as a sole carbon and energy source. nih.gov This strain also degrades these compounds through a meta-cleavage pathway. nih.gov

These biodegradation studies are significant for several reasons:

They establish that microbial degradation is a viable pathway for the natural attenuation of ortho-alkylated phenols in contaminated environments.

They elucidate the specific metabolic pathways, identifying key enzymes and intermediate products, which is crucial for assessing the potential for complete mineralization versus the formation of persistent metabolites.

They reveal the substrate specificity of degrading bacteria, showing that the position of the alkyl group is a critical factor in biodegradability. nih.gov

This body of research helps build predictive models for the environmental fate of more complex alkylphenols and informs strategies for the bioremediation of sites contaminated with phenolic compounds.

Table 2: Research on the Biodegradation of Structurally Related Alkylphenols

Compound Degrading Microorganism Key Findings Source(s)
2-Isopropylphenol Pseudomonas sp. strain HBP1 Prp Metabolized via 3-isopropylcatechol and a meta-cleavage pathway. asm.org
2-Isopropylphenol Pseudomonas sp. strain MS-1 Degraded via a meta-cleavage pathway; utilized as a sole carbon source. nih.gov

| Various 2-Alkylphenols | Pseudomonas sp. strain MS-1 | Degradability depends on the ortho position of the alkyl group. | nih.gov |

Future Research Trajectories and Methodological Innovations in Alkylphenol Science

The study of this compound and related compounds continues to evolve, driven by the need for more sensitive analytical techniques, more efficient synthetic methods, and a deeper understanding of their environmental interactions.

Methodological Innovations: The analysis of alkylphenols, often present at trace levels in complex matrices like environmental samples or food, presents a significant challenge. sigmaaldrich.com Future progress relies on continued innovation in analytical chemistry.

Advanced Chromatography and Mass Spectrometry: The development of methods using techniques like liquid chromatography coupled with high-resolution mass spectrometry (e.g., LC-LTQ/Orbitrap MS) allows for highly sensitive and selective detection of alkylphenols. mdpi.com These methods provide high mass accuracy, enabling reliable identification of contaminants. mdpi.com

Improved Sample Preparation: Innovations in sample preparation, such as the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology, are being applied to the analysis of alkylphenols in various matrices, simplifying the extraction process and improving efficiency. mdpi.commdpi.com

Isotopically Labeled Standards: The synthesis and use of isotopically labeled internal standards are critical for overcoming matrix effects and achieving accurate quantification in environmental and food analysis by methods like GC-MS. sigmaaldrich.com

Future Research Trajectories:

Green Synthesis: A major trajectory in synthetic chemistry is the development of more sustainable and efficient catalytic systems for phenol alkylation. Research into hierarchical zeolites and other novel catalysts aims to improve selectivity towards desired products like Propofol, minimize waste, and allow for catalyst recycling. urjc.es The use of supercritical water as a medium for alkylation reactions is also being explored as a catalyst-free, green alternative. acs.org

Environmental Fate and Toxicology: Further research is needed to fully characterize the environmental degradation pathways of a wider range of alkylphenols, including mixed-substituted compounds like this compound. This includes identifying a broader diversity of degrading microorganisms and understanding the genetic basis of their metabolic capabilities.

Structure-Activity Relationships: As an analog of Propofol, this compound can be used in structure-activity relationship (SAR) studies to better understand the molecular features required for anesthetic activity or other biological effects of phenolic compounds. vulcanchem.com

These ongoing research efforts, underpinned by methodological innovations, will continue to expand our understanding of the chemistry, environmental impact, and practical applications of this compound and the broader class of alkylphenols.

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-6-propylphenol, and which analytical techniques validate its structural integrity and purity?

The synthesis of this compound typically involves Friedel-Crafts alkylation of phenol derivatives with isopropyl and propyl halides. Key steps include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound .
  • Characterization :
    • NMR (¹H and ¹³C) to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
    • GC-MS for purity assessment (retention time comparison with standards, molecular ion peak at m/z 192) .
  • Yield Optimization : Adjusting reaction temperature (80–120°C) and catalyst load (AlCl₃ or FeCl₃) to improve efficiency .

Q. How is this compound identified as an impurity in Propofol formulations, and what chromatographic methods are recommended for its quantification?

As "Propofol Impurity O," it is monitored using:

  • HPLC-UV : C18 column, mobile phase (acetonitrile:water 70:30), detection at 270 nm. Quantification via external calibration curves .
  • LC-MS/MS : For trace-level detection (LOQ < 0.1 ppm), using MRM transitions (m/z 192 → 177) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across in vitro and in vivo studies?

  • Data Triangulation : Cross-validate results using multiple assays (e.g., Ames test, zebrafish embryotoxicity) .
  • Dose-Response Analysis : Compare NOAEL/LOAEL values across species, adjusting for metabolic differences (e.g., cytochrome P450 activity) .
  • In Silico Modeling : Apply QSAR tools (e.g., OECD Toolbox) to predict reactive metabolites and reconcile conflicting genotoxicity reports .

Q. What experimental design strategies optimize the study of this compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing :
    • pH Variation : Incubate in buffers (pH 2–12) at 40°C for 14 days; analyze degradation via HPLC .
    • Thermal Stress : Expose to 60°C for 72 hours, monitoring oxidation byproducts (e.g., quinones) via LC-MS .
  • DOE Approach : Use factorial designs to assess interactions between temperature, pH, and light exposure .

Q. How should researchers design studies to investigate the environmental persistence of this compound in aquatic systems?

  • Microcosm Experiments : Simulate freshwater/sediment systems, measure half-life via LC-MS/MS under aerobic/anaerobic conditions .
  • QSAR Modeling : Predict biodegradation pathways (e.g., EPI Suite) and validate with OECD 301F tests .

Methodological Considerations for Data Contradictions

  • Systematic Review : Follow PRISMA guidelines to synthesize toxicity data, emphasizing study quality (e.g., OECD/GLP compliance) .
  • Meta-Analysis : Use random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, exposure durations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.